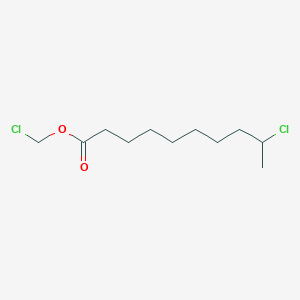
Chloromethyl 9-chlorodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 9-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, specifically the chloromethyl ester of 9-chlorodecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 9-chlorodecanoate can be synthesized through the chloromethylation of 9-chlorodecanoic acid. One common method involves the reaction of 9-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it a practical method for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 9-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Derivatives such as azides, thiocyanates, and amines.
Hydrolysis: 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: Corresponding carboxylic acids and alcohols.
Applications De Recherche Scientifique
Chloromethyl 9-chlorodecanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Industrial Chemistry: It is utilized in the production of specialty chemicals and polymers.
Analytical Chemistry: The compound can be used as a derivatization reagent for the analysis of carboxylic acids in environmental and food samples.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl 9-chlorododecanoate: This compound has a similar structure but with a longer carbon chain (C13H24Cl2O2).
Chloromethyl 9-chlorooctanoate: Another similar compound with a shorter carbon chain (C9H16Cl2O2).
Uniqueness
Chloromethyl 9-chlorodecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chlorodecanoate functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial chemistry.
Propriétés
| 80418-86-6 | |
Formule moléculaire |
C11H20Cl2O2 |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
chloromethyl 9-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-10(13)7-5-3-2-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |
Clé InChI |
KPSTVHFMJIDEGU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


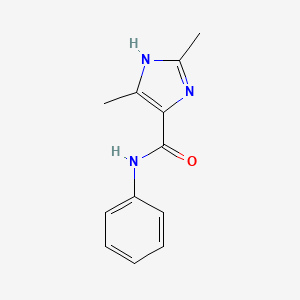

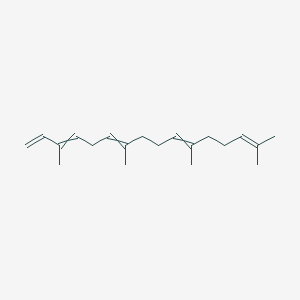

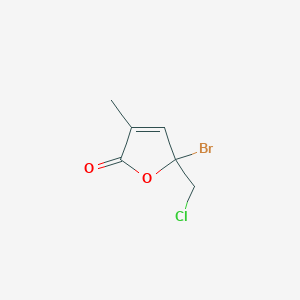
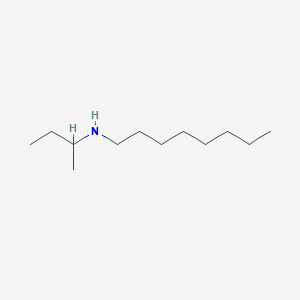
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
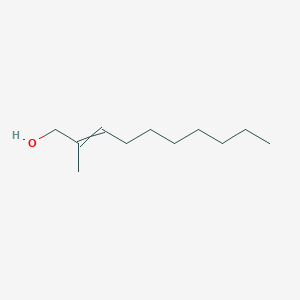

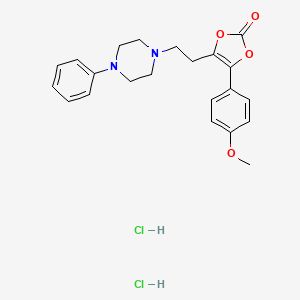
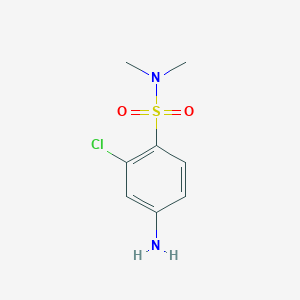
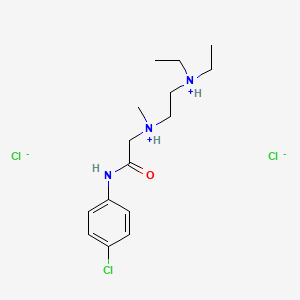
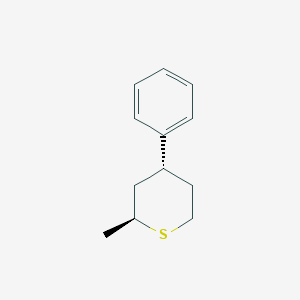
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
